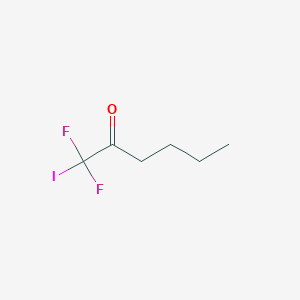
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an amino group, a chloro group, a cyano group, and a hydroxy group. The presence of these functional groups makes it a versatile compound in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The aromatic ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Cyanation: The chloro group is substituted with a cyano group using reagents like copper(I) cyanide.
Hydroxylation: Finally, the compound is hydroxylated using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or other suitable reagents.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
類似化合物との比較
Similar Compounds
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-methoxy-: Similar structure but with a methoxy group instead of a hydroxy group.
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-ethoxy-: Similar structure but with an ethoxy group instead of a hydroxy group.
Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-propoxy-: Similar structure but with a propoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of Acetamide, N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The hydroxy group, in particular, plays a crucial role in its reactivity and interactions, differentiating it from similar compounds with other substituents.
特性
CAS番号 |
133568-82-8 |
|---|---|
分子式 |
C9H8ClN3O2 |
分子量 |
225.63 g/mol |
IUPAC名 |
N-(3-amino-2-chloro-5-cyanophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H8ClN3O2/c10-9-6(12)1-5(3-11)2-7(9)13-8(15)4-14/h1-2,14H,4,12H2,(H,13,15) |
InChIキー |
VPCYACGPBHWISB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)Cl)NC(=O)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)


![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
